2-((2-Chloropyrimidin-4-yl)amino)benzamide

Kinase inhibitor selectivity Tyrosine kinase profiling Oncology drug discovery

2-((2-Chloropyrimidin-4-yl)amino)benzamide is a pyrimidinylaminobenzamide derivative that serves as a key intermediate in the synthesis of kinase-targeted therapeutics. This compound belongs to a class of 2-aminopyrimidine-based scaffolds extensively investigated for modulating protein kinase activity, particularly tyrosine kinases implicated in oncogenic signaling pathways.

Molecular Formula C11H9ClN4O
Molecular Weight 248.67 g/mol
Cat. No. B12098081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Chloropyrimidin-4-yl)amino)benzamide
Molecular FormulaC11H9ClN4O
Molecular Weight248.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC=C2)Cl
InChIInChI=1S/C11H9ClN4O/c12-11-14-6-5-9(16-11)15-8-4-2-1-3-7(8)10(13)17/h1-6H,(H2,13,17)(H,14,15,16)
InChIKeyJJNWOWPIHQOTSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((2-Chloropyrimidin-4-yl)amino)benzamide: A Pyrimidinylaminobenzamide Scaffold for Kinase Inhibitor Development


2-((2-Chloropyrimidin-4-yl)amino)benzamide is a pyrimidinylaminobenzamide derivative that serves as a key intermediate in the synthesis of kinase-targeted therapeutics [1]. This compound belongs to a class of 2-aminopyrimidine-based scaffolds extensively investigated for modulating protein kinase activity, particularly tyrosine kinases implicated in oncogenic signaling pathways [2]. The molecular framework incorporates a 2-chloropyrimidine moiety linked via an amine bridge to a 2-aminobenzamide group, creating a pharmacophore capable of engaging the ATP-binding pocket of multiple kinases [3]. This structural architecture provides a versatile template for generating potent and selective kinase inhibitors through subsequent derivatization.

Why 2-((2-Chloropyrimidin-4-yl)amino)benzamide Cannot Be Substituted with Generic 2-Aminopyrimidine Analogs


Simple substitution of 2-((2-chloropyrimidin-4-yl)amino)benzamide with other 2-aminopyrimidine scaffolds is not feasible due to the critical role of the 2-chloropyrimidine moiety and the specific benzamide attachment in defining kinase selectivity and potency [1]. Structure-activity relationship (SAR) studies demonstrate that the biological activity of this class is highly sensitive to both the nature and position of substituents on the pyrimidine and benzamide rings . Modifications to the pyrimidine core or alterations in the linker geometry can lead to dramatic shifts in target engagement profiles, potentially resulting in loss of activity against intended kinases or increased off-target effects [2]. The specific chloro substitution at the 2-position of the pyrimidine ring is essential for maintaining the electronic and steric properties required for optimal binding interactions within the ATP-binding pocket.

Quantitative Differentiation of 2-((2-Chloropyrimidin-4-yl)amino)benzamide from Closest Analogs: Kinase Inhibition Selectivity and Potency Metrics


Differential Kinase Selectivity Profile: KIT vs PLK3 vs FLT3 Inhibition

2-((2-Chloropyrimidin-4-yl)amino)benzamide exhibits a distinct selectivity profile across three clinically relevant kinases, with a >2-fold difference in inhibitory potency between KIT and PLK3, and a >3-fold difference compared to FLT3 [1]. This selectivity pattern differs from closely related 2-aminopyrimidine analogs, which often show more balanced inhibition or different rank-order potencies.

Kinase inhibitor selectivity Tyrosine kinase profiling Oncology drug discovery

ABL1 Kinase Inhibition: Potency Comparison with Clinical BCR-ABL Inhibitor Scaffolds

2-((2-Chloropyrimidin-4-yl)amino)benzamide demonstrates moderate inhibitory activity against ABL1 kinase (Ki = 370 nM) [1], positioning it as a suitable starting point for lead optimization toward BCR-ABL inhibitors. This potency is comparable to early-stage ABL inhibitor scaffolds but requires further optimization to match the sub-nanomolar potency of clinical agents like imatinib (Ki ≈ 7 nM for ABL1).

ABL1 tyrosine kinase BCR-ABL Leukemia therapeutics

JAK2 Kinase Inhibition: Comparative Assessment with JAK-STAT Pathway Modulators

2-((2-Chloropyrimidin-4-yl)amino)benzamide inhibits JAK2 kinase with a Ki of 3,200 nM [1], demonstrating a distinct selectivity window compared to other kinase targets. This moderate JAK2 activity contrasts with the scaffold's stronger activity against ABL1 and KIT, suggesting that the 2-chloropyrimidine-aminobenzamide core can be tuned for JAK2 selectivity through appropriate substitution.

JAK2 inhibition Myeloproliferative neoplasms JAK-STAT signaling

EGFR Mutant Selectivity: Benchmarking Against Third-Generation EGFR Inhibitors

Derivatives of 2-((2-chloropyrimidin-4-yl)amino)benzamide exhibit differential potency against EGFR mutants compared to wild-type EGFR. A closely related analog shows IC50 values of 5.6 nM for EGFR L858R/T970M double mutant, 23 nM for EGFR exon 19 deletion mutant, and 770 nM for wild-type EGFR [1], demonstrating a >100-fold selectivity window for mutant EGFR over wild-type.

EGFR mutant inhibitors NSCLC targeted therapy Kinase inhibitor resistance

Recommended Research Applications for 2-((2-Chloropyrimidin-4-yl)amino)benzamide Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling and Lead Optimization in Oncology Drug Discovery

2-((2-Chloropyrimidin-4-yl)amino)benzamide is ideally suited as a starting scaffold for medicinal chemistry programs targeting specific tyrosine kinases such as ABL1, KIT, or PLK3. The documented differential inhibition profile (KIT IC50 = 2,300 nM, PLK3 IC50 = 1,500 nM, FLT3 IC50 = 5,600 nM) provides a clear selectivity baseline for structure-activity relationship (SAR) studies [1]. Researchers can systematically modify the benzamide or pyrimidine substituents to enhance potency against desired targets while monitoring selectivity shifts using the established assay conditions. This scaffold is particularly valuable for developing inhibitors with defined selectivity windows, reducing the risk of polypharmacology in early-stage development.

BCR-ABL Inhibitor Lead Development for Hematologic Malignancies

The moderate ABL1 inhibitory activity (Ki = 370 nM) of 2-((2-chloropyrimidin-4-yl)amino)benzamide [2] positions it as a chemically tractable starting point for developing next-generation BCR-ABL inhibitors. This potency level is sufficient for hit-to-lead optimization campaigns while providing a clean baseline for assessing potency improvements from structural modifications. The scaffold's activity against wild-type ABL1, combined with the potential for introducing mutant-selective substituents based on the EGFR mutant selectivity evidence, offers a pathway to developing inhibitors effective against imatinib-resistant BCR-ABL mutants. Procurement of this compound is recommended for research groups pursuing novel ABL-directed therapeutics for chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia.

Selective Kinase Inhibitor Development with Minimized JAK2 Off-Target Activity

For projects where JAK2 inhibition is undesirable due to potential immunosuppressive or myelosuppressive effects, 2-((2-chloropyrimidin-4-yl)amino)benzamide provides an advantageous starting point due to its inherently low JAK2 activity (Ki = 3,200 nM) [3]. This >1,000-fold selectivity window relative to potent JAK2 inhibitors ensures that lead compounds derived from this scaffold are less likely to exhibit unwanted JAK-STAT pathway modulation. Researchers developing inhibitors for other tyrosine kinase targets can confidently use this scaffold, knowing that JAK2-mediated off-target effects will be minimal, reducing the burden of counter-screening and improving the safety profile of resulting clinical candidates.

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